AZD0156

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

- AZD0156 is being studied for its ability to inhibit ATM, a protein kinase that plays a critical role in DNA damage repair mechanisms.

- Inhibiting ATM shows promise in targeted cancer therapies, particularly for tumors with deficiencies in DNA repair pathways PubChem: ).

Preclinical Studies and Development

- Research on AZD0156 is primarily focused on preclinical studies, which involve experiments in cells or laboratory animals.

- These studies aim to evaluate the compound's safety, efficacy, and potential mechanisms of action BLD Pharm: .

- Clinical trials in humans, which are necessary to determine its safety and effectiveness as a drug, have not been reported yet.

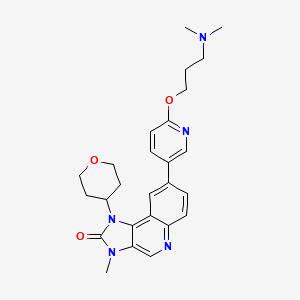

AZD0156 is a potent and selective inhibitor of ataxia telangiectasia mutated protein, a key serine-threonine kinase involved in the DNA damage response pathway. This compound is particularly noteworthy for its oral bioavailability and its ability to selectively target the ATM kinase, which plays a critical role in cellular responses to DNA damage. The chemical structure of AZD0156 is characterized by an imidazo[4,5-c]pyridine core, making it unique among ATM inhibitors .

AZD0156 primarily functions through competitive inhibition of the ATM kinase. The binding of AZD0156 to the ATP-binding site of ATM disrupts its activity, leading to impaired DNA repair processes. This inhibition can be quantified using various biochemical assays that measure the phosphorylation status of ATM substrates, such as checkpoint kinase 2 and p53 . The compound's mechanism of action also involves modulation of downstream signaling pathways that are critical for cell cycle regulation and apoptosis.

AZD0156 exhibits significant biological activity in various cancer cell lines, demonstrating efficacy in enhancing the effects of chemotherapeutic agents. For example, studies have shown that AZD0156 can synergistically enhance the cytotoxic effects of irinotecan and other DNA-damaging agents in colorectal cancer models. This synergy is attributed to increased G2/M phase cell cycle arrest and reduced viability in treated cells . Additionally, AZD0156 has been shown to modulate inflammatory responses in macrophages, indicating a broader biological impact beyond tumor cell lines .

The synthesis of AZD0156 involves several key steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This core is then functionalized through various reactions, including alkylation and amination processes, to introduce the dimethylaminopropoxy group that enhances its potency and selectivity. The final product is typically purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing .

AZD0156 is primarily being investigated for its potential applications in oncology, particularly as a therapeutic agent in combination with other chemotherapeutics for treating various cancers. Its ability to inhibit ATM makes it a candidate for sensitizing tumors to DNA-damaging therapies, which could improve treatment outcomes for patients with resistant forms of cancer. Additionally, research is exploring its role in modulating immune responses and its potential use in inflammatory diseases .

Interaction studies involving AZD0156 have demonstrated its ability to enhance the efficacy of other anticancer agents. For instance, when combined with irinotecan or SN38 (the active metabolite of irinotecan), AZD0156 has shown synergistic effects in multiple colorectal cancer cell lines. These studies often employ statistical models such as Bliss Additivity to assess interaction effects and have indicated that AZD0156 can significantly alter cell cycle dynamics and apoptosis pathways when used in combination therapies .

AZD0156 belongs to a class of compounds that target the ATM kinase but stands out due to its selectivity and oral bioavailability. Here are some similar compounds for comparison:

| Compound Name | Mechanism of Action | Selectivity | Bioavailability |

|---|---|---|---|

| KU-60019 | ATM inhibitor | Moderate | Low |

| AZD1390 | ATM inhibitor | High | Moderate |

| M3814 | ATM inhibitor | High | Low |

Uniqueness of AZD0156:

- Selectivity: AZD0156 is noted for its exceptional selectivity towards ATM compared to other compounds.

- Bioavailability: Its oral bioavailability makes it more convenient for clinical use compared to others that may require intravenous administration.

- Synergistic Potential: It has shown strong synergistic effects with various chemotherapeutics, enhancing treatment efficacy.

AZD0156 possesses the molecular formula C26H31N5O3 with a precise molecular weight of 461.6 grams per mole [1] [2]. The compound exhibits an exact mass of 461.24268987 daltons and a monoisotopic mass identical to the exact mass value [1]. The molecular composition reveals a complex structure containing 26 carbon atoms, 31 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms, resulting in a heavy atom count of 34 [1].

The molecular weight analysis demonstrates that AZD0156 falls within the optimal range for oral bioavailability according to Lipinski's rule of five parameters [1]. The compound displays a formal charge of zero, indicating electrical neutrality under physiological conditions [1]. Computational analysis reveals zero defined or undefined atom stereocenters, confirming the achiral nature of the molecule [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C26H31N5O3 | [1] [2] |

| Molecular Weight | 461.6 g/mol | [1] [2] |

| Exact Mass | 461.24268987 Da | [1] |

| Heavy Atom Count | 34 | [1] |

| Formal Charge | 0 | [1] |

Imidazo[4,5-c]quinolin-2-one Core Structure

AZD0156 is built upon an imidazo[4,5-c]quinolin-2-one core structure, which represents a bicyclic heterocyclic system [4] [8]. The International Union of Pure and Applied Chemistry name for AZD0156 is 8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one [1]. The core structure consists of a quinoline ring fused with an imidazolidinone ring, creating a rigid planar system that serves as the foundation for ataxia telangiectasia mutated kinase inhibition [4] [8].

The imidazo[4,5-c]quinolin-2-one scaffold was selected through extensive structure-activity relationship studies as it provides enhanced permeability compared to previous quinoline carboxamide scaffolds while maintaining potent ataxia telangiectasia mutated kinase inhibitory activity [4]. This core structure allows for optimal positioning of substituents to achieve the desired bioactive conformation [4].

The molecular complexity of AZD0156 is quantified at 687 according to computational analysis, reflecting the intricate arrangement of functional groups around the core structure [1]. The compound contains no isotope atoms and exhibits complete canonical structure confirmation [1].

Structure-Activity Relationships

The structure-activity relationships of AZD0156 demonstrate exceptional potency with an ataxia telangiectasia mutated kinase cell-based inhibitory concentration of 0.58 nanomolar [3] [5]. The compound exhibits remarkable selectivity, showing greater than 1000-fold selectivity over other members of the phosphatidylinositol 3-kinase-related kinase family of enzymes [2] [5].

Key structural features contributing to the high potency include the 8-position pyridyl substituent containing a dimethylamino propoxy side chain [1] [4]. The tetrahydropyran group at the 1-position provides optimal binding interactions while the 3-methyl group enhances selectivity [4]. The basic dimethylamino group increases the predicted volume of distribution, resulting in improved pharmacokinetic properties [4].

Computational modeling reveals that AZD0156 binds to the ataxia telangiectasia mutated kinase hinge region through hydrogen bonding interactions [4] [11]. The quinoline nitrogen forms a critical hydrogen bond with Cys2770 in the hinge region, while the pyridine ring establishes a second hydrogen bond with the conserved catalytic lysine residue [4]. The pyridine ring adopts a twisted conformation approximately 35 degrees out of plane with the quinoline ring to optimize binding interactions [4].

| Structural Feature | Activity Impact | Reference |

|---|---|---|

| Imidazo[4,5-c]quinolin-2-one core | Essential for ataxia telangiectasia mutated binding | [4] |

| 8-pyridyl substituent | Provides key hinge interactions | [4] |

| Dimethylamino propoxy chain | Enhances potency and selectivity | [4] |

| 3-methyl group | Improves selectivity profile | [4] |

| Tetrahydropyran group | Optimizes binding conformation | [4] |

Physicochemical Properties and Solubility Profile

AZD0156 exhibits distinctive physicochemical properties that contribute to its drug-like characteristics [1] [2]. The compound displays a calculated octanol-water partition coefficient (XLogP3-AA) of 2.9, indicating moderate lipophilicity suitable for membrane permeation [1]. The predicted acid dissociation constant ranges from 9.27 to 9.6, confirming the basic nature of the dimethylamino group [2] [4].

The solubility profile reveals significant variation across different solvents [2] [15]. AZD0156 demonstrates excellent solubility in dimethyl sulfoxide at concentrations of 20-23.1 milligrams per milliliter [2] [3]. In ethanol, the compound achieves solubility of 2-5.49 milligrams per milliliter [2] [15]. However, AZD0156 remains insoluble in water, requiring alternative formulation approaches for aqueous preparations [2] [15].

The compound exhibits a topological polar surface area of 71 square angstroms, which falls within the optimal range for oral absorption [1]. AZD0156 contains zero hydrogen bond donors and six hydrogen bond acceptors, contributing to its permeability characteristics [1]. The rotatable bond count of seven indicates sufficient conformational flexibility for protein binding [1].

Additional physicochemical parameters include a predicted density of 1.242 grams per cubic centimeter and a boiling point of 628.3 degrees Celsius [2]. The compound demonstrates stability under standard storage conditions and maintains chemical integrity during routine handling [2].

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 2.9 | [1] |

| pKa | 9.27-9.6 | [2] [4] |

| Dimethyl sulfoxide solubility | 20-23.1 mg/mL | [2] [3] |

| Ethanol solubility | 2-5.49 mg/mL | [2] [15] |

| Water solubility | Insoluble | [2] [15] |

| Topological polar surface area | 71 Ų | [1] |

| Hydrogen bond donors | 0 | [1] |

| Hydrogen bond acceptors | 6 | [1] |

| Rotatable bonds | 7 | [1] |

Comparative Structural Analysis with Other ATM Inhibitors

AZD0156 represents a significant advancement over earlier ataxia telangiectasia mutated kinase inhibitors in terms of structural optimization and drug-like properties [8] [11]. Compared to the first-generation inhibitor KU-55933, AZD0156 demonstrates superior potency with a cellular inhibitory concentration of 0.58 nanomolar versus 13 nanomolar for KU-55933 [4] [8].

The structural evolution from quinoline carboxamide scaffolds to the imidazo[4,5-c]quinolin-2-one core of AZD0156 resulted in enhanced permeability and reduced efflux liability [4]. While earlier compounds like AZ31 required high doses due to poor pharmacokinetic properties, AZD0156 achieves similar efficacy at significantly lower predicted clinical doses [4] [8].

AZD0156 exhibits exceptional selectivity compared to other ataxia telangiectasia mutated inhibitors [11] [20]. In contrast to AZD1390, which was optimized for brain penetration, AZD0156 was designed for systemic exposure with excellent oral bioavailability [20]. Both compounds share the same core structure but differ in their peripheral substitution patterns to achieve distinct pharmacokinetic profiles [20].

The structural comparison with dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors reveals that AZD0156 achieves superior selectivity through specific modifications to the imidazo[4,5-c]quinolin-2-one scaffold [4]. The incorporation of the dimethylamino propoxy pyridyl substituent distinguishes AZD0156 from broader spectrum kinase inhibitors and contributes to its exceptional ataxia telangiectasia mutated selectivity profile [4].

| Inhibitor | Core Structure | ATM IC50 (nM) | Key Distinguishing Features | Reference |

|---|---|---|---|---|

| KU-55933 | Morpholine chromone | 13,000 | First-generation, poor bioavailability | [4] [8] |

| AZ31 | Quinoline carboxamide | 46 | Improved potency, efflux liability | [4] |

| AZD0156 | Imidazo[4,5-c]quinolin-2-one | 0.58 | Exceptional potency and selectivity | [3] [4] |

| AZD1390 | Imidazo[4,5-c]quinolin-2-one | 0.78 | Brain-penetrant variant | [20] |

AZD0156 represents a significant advancement in the synthesis of imidazo[4,5-c]quinolin-2-one derivatives, achieved through systematic medicinal chemistry optimization efforts led by AstraZeneca [1]. The compound was developed through structure-activity relationship studies that focused on improving potency, selectivity, and pharmacokinetic properties compared to earlier ataxia telangiectasia mutated kinase inhibitors [1].

The construction of the imidazo[4,5-c]quinolin-2-one core employs a nucleophilic aromatic substitution reaction with the appropriate amine, followed by Hoffman rearrangement and subsequent methylation [1]. Suzuki cross-coupling methodology is utilized to install the required aryl substituent into the 6-position of the quinoline ring [1]. The final synthetic steps involve the installation of the dimethylaminopropoxy pyridine side chain through additional coupling reactions [1].

Recent advances in imidazo[4,5-c]quinolin-2-one synthesis have demonstrated alternative one-pot methodologies that could potentially be applied to AZD0156 analogs [2]. These methods utilize acid-promoted cascade reactions of 4-chloroquinolin-3-yl carbamates with amines, achieving formation of two new carbon-nitrogen bonds through intermolecular amination and intramolecular cyclization sequences [2]. This telescopic procedure provides rapid access to bioactive imidazo[4,5-c]quinolin-2-one derivatives and represents a more efficient synthetic approach compared to traditional linear multi-step procedures [2].

Chemical Optimization Strategies

The development of AZD0156 exemplifies systematic medicinal chemistry optimization strategies aimed at achieving exceptional potency and selectivity profiles. The optimization process focused on multiple parameters including ataxia telangiectasia mutated kinase potency, selectivity against related kinases, and predicted human pharmacokinetic properties [1].

Structure-activity relationship studies revealed critical insights into the molecular requirements for potent ataxia telangiectasia mutated inhibition. The imidazo[4,5-c]quinolin-2-one scaffold proved superior to alternative heterocyclic cores, providing the optimal balance of potency and selectivity [1]. Computational analysis using density functional theory calculations confirmed that the preferred binding mode contains a dihedral angle of approximately 35 degrees, allowing pi-interactions between ring hydrogens and Tyr2755 of the protein [1].

Optimization efforts specifically targeted increasing both ataxia telangiectasia mutated potency and predicted human pharmacokinetic half-life, predominantly through increasing volume of distribution [1]. The incorporation of the tetrahydropyran substituent at the nitrogen-1 position was identified as a key structural modification that enhanced both potency and pharmacokinetic properties [1]. This modification contributed to achieving a low predicted clinical dose of less than 50 milligrams, which was a primary objective of the optimization program [1].

The optimization strategy also addressed selectivity challenges encountered with earlier compounds. Previous ataxia telangiectasia mutated inhibitors showed undesirable activity against ataxia telangiectasia and Rad3-related kinase, which could lead to potential toxicity concerns [1]. The structural modifications incorporated into AZD0156 achieved greater than 1000-fold selectivity over other members of the phosphatidylinositol 3-kinase-related kinase family of enzymes [3] [4].

Matched molecular pair analysis approaches have provided additional insights into optimization strategies for kinase inhibitors [5]. These methods enable systematic evaluation of structural modifications and their effects on biological activity, offering valuable guidance for lead optimization programs. The analysis of transformation rules, such as hydrogen to methyl substitutions, demonstrates the importance of chemical context in determining the impact of structural changes on activity [5].

Structural Verification Techniques

Structural verification of AZD0156 employs multiple complementary analytical techniques to confirm molecular identity and purity. Nuclear magnetic resonance spectroscopy serves as the primary method for structural characterization, providing detailed information about molecular connectivity and stereochemistry [6] [7].

The nuclear magnetic resonance spectroscopic characterization of AZD0156 reveals characteristic signals consistent with the imidazo[4,5-c]quinolin-2-one core structure and the dimethylaminopropoxy pyridine substituent [7]. The compound exhibits specific chemical shift patterns in both proton and carbon nuclear magnetic resonance spectra that confirm the proposed structure [7]. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, provide additional structural confirmation through the identification of through-bond and through-space connectivity patterns [7].

Mass spectrometry represents another critical component of structural verification for AZD0156. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C26H31N5O3 [7]. The compound exhibits a molecular ion peak at m/z 462.2500 [M+H]+ consistent with the expected molecular weight of 461.2427 [8]. Tandem mass spectrometry experiments generate characteristic fragmentation patterns that provide additional structural confirmation [7].

Multiple reaction monitoring mass spectrometry has been specifically developed for quantitative analysis of AZD0156 in biological samples [7]. This targeted approach enables precise quantification while maintaining high specificity for the compound of interest [7]. The method utilizes stable isotope-labeled internal standards to achieve accurate relative quantification across different sample matrices [7].

X-ray crystallography would provide the ultimate structural verification, though specific crystallographic data for AZD0156 has not been reported in the available literature. Such analysis would confirm the three-dimensional arrangement of atoms and provide definitive proof of stereochemistry at any chiral centers present in the molecule.

Purity Assessment Methods

Purity assessment of AZD0156 relies primarily on high-performance liquid chromatography methods coupled with multiple detection systems. Commercial suppliers consistently report purity levels of 95% or higher by high-performance liquid chromatography analysis [9] [10] [11]. The most stringent specifications indicate purity levels of 99.71% by high-performance liquid chromatography, demonstrating the high quality achievable through optimized purification procedures [12].

High-performance liquid chromatography-mass spectrometry represents the gold standard for purity assessment, providing both separation and identification capabilities in a single analytical method [13]. This approach enables detection and quantification of structural impurities while confirming the identity of the main component [13]. The method typically employs reversed-phase chromatography with gradient elution using water-acetonitrile mobile phases containing formic acid as a modifier [13].

Ultraviolet-visible spectrophotometry provides complementary purity assessment through detection at multiple wavelengths. AZD0156 exhibits characteristic absorption maxima at 210 and 273 nanometers, which serve as diagnostic markers for both identity and purity assessment [9]. The total wavelength detection approach ensures comprehensive monitoring of potential impurities across the ultraviolet-visible spectrum [13].

Analytical method validation follows established guidelines to ensure reliability and reproducibility of purity determinations. Key validation parameters include linearity, accuracy, precision, specificity, and robustness [7]. The analytical methods demonstrate excellent performance characteristics with coefficients of variation typically less than 2% for replicate analyses [7].

Impurity profiling represents a critical component of purity assessment, particularly for pharmaceutical applications. The synthetic route to AZD0156 can potentially generate process-related impurities including unreacted starting materials, synthetic intermediates, and degradation products [1]. Comprehensive impurity profiling ensures that all potential contaminants are identified and quantified to appropriate levels.